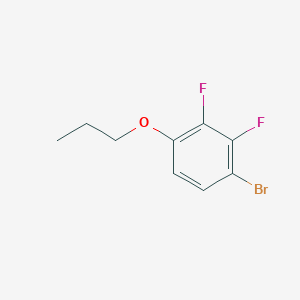1-Bromo-2,3-difluoro-4-propoxybenzene
CAS No.: 887582-69-6
Cat. No.: VC3347091
Molecular Formula: C9H9BrF2O
Molecular Weight: 251.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887582-69-6 |
|---|---|
| Molecular Formula | C9H9BrF2O |
| Molecular Weight | 251.07 g/mol |
| IUPAC Name | 1-bromo-2,3-difluoro-4-propoxybenzene |
| Standard InChI | InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 |
| Standard InChI Key | ZGLBIKQCLBTQFQ-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C(=C(C=C1)Br)F)F |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)F)F |
Introduction
1-Bromo-2,3-difluoro-4-propoxybenzene is a chemical compound with the CAS number 887582-69-6. It belongs to the class of organic compounds known as halogenated aromatic ethers. This compound is characterized by its molecular formula, C9H9BrF2O, and a molar mass of 251.07 g/mol .
Synthesis and Applications
While specific synthesis methods for 1-Bromo-2,3-difluoro-4-propoxybenzene are not widely detailed in available literature, compounds of similar structure often involve reactions such as nucleophilic substitution or electrophilic aromatic substitution. The applications of this compound may include roles in pharmaceutical synthesis or as intermediates in organic chemistry due to its functional groups, which can undergo various transformations.
Safety and Handling
Given its irritant nature, handling 1-Bromo-2,3-difluoro-4-propoxybenzene requires appropriate protective measures, including gloves and eye protection. Storage should be in a cool, dry place, ideally at temperatures between 2-8°C .
Safety Data Sheet Highlights
-
Storage Conditions: 2-8°C.
-
Hazards: Irritant.
-
Handling Precautions: Use protective equipment.
Research Findings and Future Directions
Research on halogenated aromatic compounds like 1-Bromo-2,3-difluoro-4-propoxybenzene often focuses on their reactivity and potential applications in organic synthesis. Future studies could explore more efficient synthesis routes and novel applications in fields such as medicinal chemistry or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume